Encainida clorhidrato

Descripción general

Descripción

El hidróxido de encainida es un agente antiarrítmico de clase Ic que se utiliza principalmente para el control de los latidos irregulares del corazón, como la fibrilación auricular, el aleteo auricular, la taquicardia ventricular y la fibrilación ventricular . Funciona como un bloqueador de canales de sodio dependientes de voltaje, lo que ayuda a estabilizar la membrana neuronal al inhibir los flujos iónicos necesarios para la iniciación y la conducción de los impulsos . Debido a sus efectos adversos proarrítmicos, ya no se usa ampliamente .

Aplicaciones Científicas De Investigación

Encainide hydrochloride has been extensively studied for its antiarrhythmic properties. It is particularly effective in patients with excessive premature ventricular complexes and less so in those with sustained ventricular tachycardia . It has also been used in the treatment of supraventricular arrhythmias, including atrial fibrillation and ectopic atrial tachycardia . Additionally, its metabolites, ODE and MODE, have similar pharmacological properties and contribute to its overall efficacy .

Mecanismo De Acción

El hidróxido de encainida ejerce sus efectos bloqueando los canales de sodio, estabilizando así la membrana neuronal e inhibiendo los flujos iónicos necesarios para la iniciación y conducción de los impulsos . Esto da como resultado una disminución de la excitabilidad, la velocidad de conducción y la automaticidad, lo que conduce a una prolongación leve pero significativa de los períodos refractarios en los sistemas de conducción auricular, nodal auriculoventricular, His-Purkinje e intraventricular . El mayor efecto se observa en el sistema His-Purkinje .

Análisis Bioquímico

Biochemical Properties

Encainide hydrochloride plays a crucial role in biochemical reactions by interacting with voltage-gated sodium channels. It binds to these channels and stabilizes the neuronal membrane, thereby inhibiting the ionic fluxes necessary for impulse initiation and conduction . This interaction decreases excitability, conduction velocity, and automaticity in cardiac tissues . The compound also causes a slight but significant prolongation of refractory periods in these tissues, with the greatest effect observed in the His-Purkinje system .

Cellular Effects

Encainide hydrochloride affects various types of cells and cellular processes, particularly in cardiac tissues. It influences cell function by decreasing excitability, conduction velocity, and automaticity . This results in a slowed atrial, atrioventricular nodal, His-Purkinje, and intraventricular conduction . Additionally, encainide hydrochloride stabilizes the neuronal membrane by inhibiting the ionic fluxes required for impulse initiation and conduction . This stabilization impacts cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to decreased ventricular excitability and increased stimulation threshold during diastole .

Molecular Mechanism

The molecular mechanism of encainide hydrochloride involves its binding to voltage-gated sodium channels . By stabilizing the neuronal membrane, it inhibits the ionic fluxes necessary for impulse initiation and conduction . This results in decreased excitability, conduction velocity, and automaticity in cardiac tissues . Encainide hydrochloride also causes a slight but significant prolongation of refractory periods, particularly in the His-Purkinje system . The compound decreases the rate of rise of the action potential without markedly affecting its duration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of encainide hydrochloride change over time. The compound is rapidly absorbed and extensively metabolized by the liver . Its major metabolites, O-demethyl encainide and 3-methoxy-O-demethyl encainide, have quantitatively different but qualitatively similar pharmacodynamic profiles . Subacute and chronic administration of encainide hydrochloride at doses representing 11 times the effective oral human dose have produced no distinct or consistent toxicologic findings . Long-term administration has shown persistent antiarrhythmic actions .

Dosage Effects in Animal Models

In animal models, the effects of encainide hydrochloride vary with different dosages. Single intravenous doses of encainide hydrochloride have been shown to prolong His-Purkinje conduction time and intraventricular conduction time without affecting refractoriness . At doses and plasma concentrations exceeding therapeutic levels, encainide hydrochloride has no major negative inotropic effects . High doses can lead to toxic effects, including increased ventricular fibrillation threshold and suppression of atrial fibrillation .

Metabolic Pathways

Encainide hydrochloride is metabolized primarily in the liver, where it undergoes extensive metabolism to form two major active metabolites: O-demethyl encainide and 3-methoxy-O-demethyl encainide . These metabolites have longer half-lives and equal or greater potency than the parent compound . The metabolic pathways involve the interaction of encainide hydrochloride with various enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation .

Transport and Distribution

Encainide hydrochloride is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed by all routes of administration and extensively metabolized by the liver . The compound is excreted in approximately equal amounts in the urine and feces . Encainide hydrochloride interacts with voltage-gated sodium channels, which play a crucial role in its transport and distribution within cardiac tissues .

Subcellular Localization

The subcellular localization of encainide hydrochloride is primarily within the neuronal membrane, where it binds to voltage-gated sodium channels . This localization is essential for its activity and function, as it stabilizes the membrane and inhibits ionic fluxes required for impulse initiation and conduction . Encainide hydrochloride does not have specific targeting signals or post-translational modifications that direct it to other compartments or organelles .

Métodos De Preparación

La síntesis de hidróxido de encainida implica varios pasos:

Acilación del Antranilato de Metilo: El antranilato de metilo se acila con cloruro de 4-anisilo en presencia de hidróxido de sodio en cloruro de metileno para producir N-(p-anisoil)antranilato de metilo.

Condensación con 2-Picolina: El compuesto resultante se condensa entonces con 2-picolina utilizando n-butil-litio en tetrahidrofurano (THF) para producir 2-(2-piridil-acetil)-p-anisanilida.

3. Análisis de las Reacciones Químicas

El hidróxido de encainida experimenta diversas reacciones químicas:

Reducción: El proceso de síntesis implica múltiples etapas de reducción utilizando hidrógeno sobre Pt/C y Pd/C.

Sustitución: Las etapas de acilación y condensación de su síntesis implican reacciones de sustitución.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen hidróxido de sodio, cloruro de metileno, n-butil-litio, THF, Pt/C, Pd/C y formaldehído . Los principales productos formados a partir de estas reacciones son ODE y MODE .

4. Aplicaciones de la Investigación Científica

El hidróxido de encainida ha sido ampliamente estudiado por sus propiedades antiarrítmicas. Es particularmente eficaz en pacientes con complejos ventriculares prematuros excesivos y menos en aquellos con taquicardia ventricular sostenida . También se ha utilizado en el tratamiento de arritmias supraventriculares, como la fibrilación auricular y la taquicardia auricular ectópica . Además, sus metabolitos, ODE y MODE, tienen propiedades farmacológicas similares y contribuyen a su eficacia general .

Análisis De Reacciones Químicas

Encainide hydrochloride undergoes various chemical reactions:

Reduction: The synthesis process involves multiple reduction steps using hydrogen over Pt/C and Pd/C.

Substitution: The acylation and condensation steps in its synthesis involve substitution reactions.

Common reagents and conditions used in these reactions include sodium hydroxide, methylene chloride, n-butyllithium, THF, Pt/C, Pd/C, and formaldehyde . The major products formed from these reactions are ODE and MODE .

Comparación Con Compuestos Similares

El hidróxido de encainida se compara a menudo con otros agentes antiarrítmicos de clase I como la tocainida, la mexiletina, la flecainida y la amiodarona . Si bien la tocainida y la mexiletina son similares a la lidocaína y eficaces en el tratamiento de arritmias ventriculares, la encainida y la flecainida son superiores para controlar los latidos ectópicos ventriculares . La amiodarona, aunque es altamente eficaz para tratar la taquicardia ventricular, también es la más tóxica entre estos agentes . La característica única del hidróxido de encainida es su capacidad de aumentar los períodos refractarios efectivos auricular y ventricular sin afectar significativamente la duración del potencial de acción o el potencial diastólico máximo .

Compuestos Similares

- Tocainida

- Mexiletina

- Flecainida

- Amiodarona

El mecanismo de acción único del hidróxido de encainida y su eficacia en el tratamiento de tipos específicos de arritmias lo convierten en un compuesto valioso en el campo de la medicina cardiovascular, a pesar de los riesgos asociados.

Propiedades

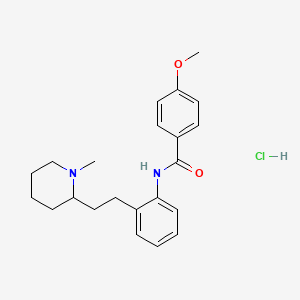

IUPAC Name |

4-methoxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2.ClH/c1-24-16-6-5-8-19(24)13-10-17-7-3-4-9-21(17)23-22(25)18-11-14-20(26-2)15-12-18;/h3-4,7,9,11-12,14-15,19H,5-6,8,10,13,16H2,1-2H3,(H,23,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIIZIWOLTYOBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049004 | |

| Record name | Encainide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66794-74-9 | |

| Record name | Benzamide, 4-methoxy-N-[2-[2-(1-methyl-2-piperidinyl)ethyl]phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66794-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Encainide hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066794749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Encainide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Encainide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENCAINIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CH7J36N9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.